1-Cyclopropylhexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a hexane chain, with an amine group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropylhexan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the corresponding carboxylic acid, which is then subjected to a Curtius degradation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrogen chloride in diethyl ether .
Industrial production methods often focus on scalability and yield optimization. For instance, the use of commercially available starting materials and efficient reaction conditions can significantly enhance the overall yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Cyclopropylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclopropylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclopropyl group may also contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylhexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropylhexan-1-amine: The non-hydrochloride form, which has different solubility and reactivity properties.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in their chain length and functional groups, leading to variations in their chemical and biological activities.
Eigenschaften
Molekularformel |
C9H20ClN |
---|---|
Molekulargewicht |
177.71 g/mol |
IUPAC-Name |
1-cyclopropylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h8-9H,2-7,10H2,1H3;1H |
InChI-Schlüssel |
PHYXFNZWYCLHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.